molecular formula C21H22N2O4S B119390 N-Dansyl-D-phenylalanine CAS No. 56176-31-9

N-Dansyl-D-phenylalanine

Cat. No. B119390
CAS RN: 56176-31-9
M. Wt: 398.5 g/mol
InChI Key: GPIOGTIFRDHWSB-GOSISDBHSA-N
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Description

N-Dansyl-D-phenylalanine is a compound with the molecular formula C21H22N2O4S . It is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors .


Synthesis Analysis

While specific synthesis methods for N-Dansyl-D-phenylalanine were not found, D-Phenylalanine can be synthesized from L-Phenylalanine through a tri-enzymatic cascade reaction .


Molecular Structure Analysis

The molecular structure of N-Dansyl-D-phenylalanine includes a dansyl group attached to the amino group of D-phenylalanine . The IUPAC name is (2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid .


Chemical Reactions Analysis

N-Dansyl-D-phenylalanine is used in the preparation of N-sulfonylamino acid derivatives . It has been used in the study of enantiomeric determination by fluorescence spectroscopy in the presence of alpha-acid glycoprotein .


Physical And Chemical Properties Analysis

N-Dansyl-D-phenylalanine has a molecular weight of 398.5 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 398.13002836 g/mol .

Scientific Research Applications

Enantioselective Labeling in Biological Studies

N-Dansyl-D-phenylalanine can be used for enantioselective labeling of amino acids in biological organisms. This application is crucial for studying the chiral sources and recognition mechanisms in biological systems. For instance, a study utilized γ-cyclodextrin and graphene oxide assemblies for chiral labeling of D-phenylalanine, demonstrating a higher chiral discrimination ratio . This approach is significant for producing enantio-differentiating systems in complex biological samples.

Fluorescence Imaging

The compound’s fluorescent properties make it suitable for imaging applications. By synthesizing fluorescent derivatives of phenylalanine, researchers can observe bright yellow fluorescence, which remains stable and photostable over extended periods . This stability is essential for long-term imaging studies in various research settings.

Amino Acid Quantification

Dansylation, a process involving the derivatization of amino acids, is employed for their quantification in biological samples. N-Dansyl-D-phenylalanine can serve as a standard in liquid chromatography-mass spectrometry (LC-MS) methods to quantify amino acids accurately. This technique is vital for metabolic studies and understanding the dynamic range and reproducibility of amino acid levels in different samples .

Metabolic Reprogramming Studies

The analysis of amino acids, including N-Dansyl-D-phenylalanine, is a critical tool for studying metabolism. The compound can be used in protocols that involve chemical derivatization and LC-MS, providing a straightforward implementation for modern instruments. This application is particularly relevant for research into metabolic diseases and the development of therapeutic strategies .

Chiral Recognition Research

N-Dansyl-D-phenylalanine plays a role in chiral recognition studies. The compound’s ability to differentiate between enantiomers makes it a valuable tool for understanding the physicochemical properties and inherent complexity of enantiomers in living organisms .

Proteomics and Peptide Research

In proteomics, N-Dansyl-D-phenylalanine can be used for identifying N-terminal amino acids in peptides and proteins. The dansyl method allows for the reaction of dansyl chloride with free amino groups, facilitating the subsequent analysis of amino acid composition after acid hydrolysis .

Safety And Hazards

N-Dansyl-D-phenylalanine is known to cause skin irritation and serious eye irritation .

Future Directions

While specific future directions for N-Dansyl-D-phenylalanine were not found, research involving the use of dansyl chloride for amino acid analysis suggests potential applications in metabolic studies .

properties

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIOGTIFRDHWSB-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Dansyl-D-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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